ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Catalog No.
S1938103
CAS No.
919295-79-7
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-(6-bromo-1H-indol-3-yl)acetate

CAS Number

919295-79-7

Product Name

ethyl 2-(6-bromo-1H-indol-3-yl)acetate

IUPAC Name

ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

DBEHTVLBNORKMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br
  • Indole Scaffold

    The core structure of ethyl 2-(6-bromo-1H-indol-3-yl)acetate features an indole ring. Indoles are a prevalent scaffold in numerous biologically active molecules and pharmaceuticals []. The indole ring system is known to interact with various receptors and enzymes, making it a valuable starting point for drug discovery efforts [].

  • Functionalization Sites

    The presence of an ethyl ester group and a bromine atom on the indole ring provides opportunities for further chemical modifications. These modifications can be used to target specific biological processes or improve the drug-like properties of the molecule [].

Limited Literature Availability

A search for scientific publications specifically focusing on ethyl 2-(6-bromo-1H-indol-3-yl)acetate yielded no significant results. This suggests that the compound might be a relatively new molecule or one that hasn't been extensively studied yet.

Future Research Potential

Based on the indole core and functionalization possibilities, ethyl 2-(6-bromo-1H-indol-3-yl)acetate could be a candidate for research in various areas, such as:

  • Development of novel ligands for targeting specific receptors or enzymes in the body.
  • Exploration of its potential biological activities, such as anti-cancer or anti-inflammatory properties.
  • Investigation of the role of the bromine atom in influencing the molecule's biological effects.

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate is a chemical compound characterized by its unique structure, which incorporates a bromo-substituted indole moiety attached to an acetate group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. The molecular formula of ethyl 2-(6-bromo-1H-indol-3-yl)acetate is C12H12BrN O3, with a molecular weight of approximately 296.12 g/mol .

, including:

  • Esterification: The reaction of acetic acid with alcohols can yield ethyl esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to produce the corresponding acid and alcohol.

These reactions are vital for synthesizing derivatives and exploring the compound's reactivity.

Research indicates that compounds related to ethyl 2-(6-bromo-1H-indol-3-yl)acetate exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar indole derivatives have shown efficacy against various bacterial strains .
  • Anticancer Activity: Indole-based compounds are often investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Enzyme Inhibition: Some derivatives may act as inhibitors of specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

The synthesis of ethyl 2-(6-bromo-1H-indol-3-yl)acetate can involve several methods:

  • Starting Material: The synthesis typically begins with 6-bromoindole.
  • Reagents and Conditions:
    • Use of acetic anhydride or acetyl chloride in the presence of a base (like pyridine) to facilitate the acetylation process.
    • Reaction conditions may include refluxing in organic solvents such as dichloromethane or methanol.

An example synthesis pathway includes:

  • Acetylation of 6-bromoindole.
  • Purification through column chromatography to isolate the desired ethyl ester .

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing bioactive compounds.
  • Organic Synthesis: In the development of new materials or fine chemicals.
  • Research: As a tool compound for studying biological pathways or mechanisms.

Studies on the interactions of ethyl 2-(6-bromo-1H-indol-3-yl)acetate with biological targets are essential for understanding its pharmacological profile. Research has indicated that similar compounds can interact with various proteins and enzymes, potentially leading to therapeutic effects or toxicity . Interaction studies typically involve:

  • Binding Affinity Assessments: To determine how well the compound binds to target proteins.
  • Cellular Assays: To evaluate biological responses upon treatment with the compound.

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate shares structural similarities with various indole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Methyl 2-(5-Bromo-1H-indol-3-yl)acetate0.91Different bromine position affects reactivity
Ethyl 6-bromo-1H-indole-3-carboxylate0.89Carboxylic acid vs ester functionality
Methyl 6-bromo-4-indolecarboxylate0.90Variability in indole substitution
tert-butyl 5-bromo-1H-indole-3-carboxylate0.84Bulky tert-butyl group influences solubility
Methyl 2-(1H-indol-3-yl)acetate0.83Lacks bromine substitution, affecting activity

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate stands out due to its specific bromination at the sixth position on the indole ring, which may enhance its biological activity compared to other derivatives.

Molecular Structure and Formula

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate is an organic compound with the molecular formula C₁₂H₁₂BrNO₂ [1] [2] [3]. The compound has a molecular weight of 282.13 g/mol [1] [2] [3] and represents an indole derivative containing a bromine substitution at the 6-position of the indole ring system.

The molecular structure consists of a bicyclic indole core featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring [4]. The bromine atom is positioned at the 6-carbon of the benzene portion of the indole system [1] [2]. The acetate functionality is attached to the 3-position of the indole ring through a methylene bridge, forming an ethyl ester group [3] [4].

The compound appears as a powder at room temperature [2] [5] and exhibits typical properties associated with indole-based organic molecules. The presence of the bromine substituent at the 6-position introduces halogen characteristics that influence both the reactivity and biological activity of the compound [4].

PropertyValue
Molecular FormulaC₁₂H₁₂BrNO₂
Molecular Weight282.13 g/mol
Physical FormPowder
AppearancePowder
Purity95%

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-(6-bromo-1H-indol-3-yl)acetate [2] [5] [3]. An alternative systematic name is 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester [4], which describes the compound as an ethyl ester derivative of 6-bromo-indole-3-acetic acid.

CAS Registry Numbers

The compound is registered in the Chemical Abstracts Service database with the CAS Registry Number 919295-79-7 [1] [2] [3] [4]. This unique identifier serves as the primary means of chemical substance identification across scientific literature and commercial databases.

InChI and SMILES Notations

The International Chemical Identifier string for ethyl 2-(6-bromo-1H-indol-3-yl)acetate is: InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 [2] [5] [3] [4]. The corresponding InChI Key is DBEHTVLBNORKMZ-UHFFFAOYSA-N [2] [5] [3] [4].

The Simplified Molecular Input Line Entry System notation is represented as O=C(OCC)CC1=CNC2=C1C=CC(Br)=C2 [1] [3] [4]. The canonical SMILES notation is CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br [3].

Database/SystemIdentifier/Value
CAS Registry919295-79-7
InChIInChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
InChI KeyDBEHTVLBNORKMZ-UHFFFAOYSA-N
SMILESO=C(OCC)CC1=CNC2=C1C=CC(Br)=C2
MDL NumberMFCD12912004

Stereochemistry and Conformational Analysis

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate does not possess any chiral centers in its molecular structure, therefore it exists as a single stereoisomer without optical activity [1] [2]. The compound exhibits conformational flexibility primarily around the ethyl ester group and the methylene bridge connecting the acetate moiety to the indole ring system.

The indole ring system maintains a planar configuration due to the aromatic conjugation extending across both the benzene and pyrrole rings [6]. The bromine substituent at the 6-position does not significantly alter the planarity of the aromatic system but may influence the electron distribution within the molecule [7]. The ethyl acetate side chain can adopt various conformations through rotation around the C-C bond connecting the methylene group to the indole 3-position.

Conformational analysis of related indole derivatives suggests that the preferred conformation involves the carbonyl group of the ester positioned to minimize steric interactions with the indole ring system [8]. The bromine atom, being larger than hydrogen, may introduce mild steric effects that could influence the preferred conformational states of the molecule [7].

Physical Properties

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (6-bromo-1H-indol-3-yl)acetate

Dates

Last modified: 08-16-2023

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